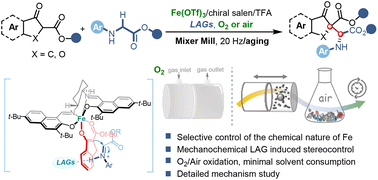Iron-catalyzed asymmetric Csp3–H/Csp3–H coupling: improving the chirality induction by mechanochemical liquid-assisted grinding†
Organic Chemistry Frontiers Pub Date: 2023-11-10 DOI: 10.1039/D3QO01467C
Abstract
The iron-catalyzed asymmetric oxidative coupling is a challenging transformation that is typically restricted to naphthol substrates (Csp2–H) with carefully designed chiral ligands. Herein, we established a mechanochemical protocol for iron-catalyzed asymmetric Csp3–H/Csp3–H coupling between glycines and β-ketoesters. By using size-tunable liquid additives via non-covalent bond interactions with simply designed chiral salen ligands and substrates under mechanochemical treatment, it is possible to improve the asymmetric induction and offer a variety of structurally diverse α-amino acid derivatives in high enantiopurity. Mechanistic studies revealed that the iminium ion derived from acid-assisted aerobic oxidation of glycine ester was the key intermediate of the reaction, and the liquid additive t-BuOH acted both as a stabilizer for the iminium ion via N–H⋯O interaction and as an assistant for enantio-control. Moreover, a safer, cleaner, and more energy-conserving route via mechanochemically accelerated aging was first disclosed for this asymmetric Csp3–H/Csp3–H coupling reaction.


Recommended Literature
- [1] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [2] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [3] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [4] Dinuclear manganese alkoxide complexes as catalysts for C–N bond cleavage of simple tertiary N,N-dialkylamides to give esters†
- [5] An acoustofluidic device for efficient mixing over a wide range of flow rates†
- [6] The Preparation of Chitin Oligosaccharides
- [7] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [8] Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties
- [9] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [10] Post-assembly modification of polymeric composite membranes using spin drying for fuel cell applications†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 16200-52-5









